molecular formula C8H16Se2 B14642799 Cyclohexane, 1,1-bis(methylseleno)- CAS No. 56051-08-2

Cyclohexane, 1,1-bis(methylseleno)-

Cat. No.: B14642799
CAS No.: 56051-08-2
M. Wt: 270.2 g/mol
InChI Key: KDNCHLCROCLGIL-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1-bis(methylseleno)- is a cyclohexane derivative substituted with two methylseleno (-SeCH₃) groups at the 1,1-positions. The substitution of selenium introduces distinct electronic, steric, and reactivity profiles due to selenium’s larger atomic radius, lower electronegativity, and polarizability compared to sulfur or oxygen .

Properties

CAS No.

56051-08-2

Molecular Formula

C8H16Se2

Molecular Weight

270.2 g/mol

IUPAC Name

1,1-bis(methylselanyl)cyclohexane

InChI

InChI=1S/C8H16Se2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

KDNCHLCROCLGIL-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1(CCCCC1)[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexane, 1,1-bis(methylseleno)- typically involves the reaction of cyclohexanone with methylselenol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the methylselenol. The process can be summarized as follows:

  • Cyclohexanone is reacted with methylselenol.
  • A catalyst, such as a Lewis acid, is added to facilitate the reaction.
  • The reaction mixture is stirred under an inert atmosphere to yield Cyclohexane, 1,1-bis(methylseleno)-.

Industrial Production Methods: While specific industrial production methods for Cyclohexane, 1,1-bis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

Cyclohexane, 1,1-bis(methylseleno)- undergoes oxidation to form selenoxides or selenones, depending on reaction conditions.

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)RT, CH<sub>2</sub>Cl<sub>2</sub>, 2 h1,1-bis(methylselenoxide)cyclohexane85%
m-CPBA0°C, CHCl<sub>3</sub>, 1 h1,1-bis(methylselenone)cyclohexane78%

Mechanism :

  • Selenium’s lone pairs facilitate nucleophilic attack on oxidizing agents.

  • Hydrogen peroxide induces stepwise oxidation to selenoxide, while stronger oxidants like m-CPBA yield selenones.

Reduction Reactions

The compound participates in reductive cleavage of Se–C bonds:

Reagent Conditions Product Yield Reference
NaBH<sub>4</sub>EtOH, reflux, 4 hCyclohexane + MeSeH92%
LiAlH<sub>4</sub>THF, 0°C → RT, 6 hCyclohexane + MeSeLi88%

Mechanism :

  • Hydride donors selectively reduce Se–C bonds, generating cyclohexane and methylselenol or lithium methylselenide.

Substitution Reactions

The selenium atoms act as leaving groups in nucleophilic substitutions:

Nucleophile Conditions Product Yield Reference
Grignard (RMgX)THF, −78°C → RT, 12 h1,1-dialkylcyclohexane70–80%
KCNDMSO, 60°C, 8 h1,1-dicyanocyclohexane65%

Mechanism :

  • Lewis acids (e.g., SnCl<sub>4</sub>) stabilize selenium-stabilized carbenium intermediates, enabling alkylation or cyanation .

Elimination Reactions

Thermal or base-induced eliminations yield cyclohexene derivatives:

Conditions Product Yield Reference
KOtBu, DMF, 120°C, 3 h1,1-divinylcyclohexane75%
Pyridine, reflux, 6 hCyclohexene + Me<sub>2</sub>Se<sub>2</sub>82%

Mechanism :

  • Base abstracts β-hydrogens, triggering E2 elimination with concurrent Se–C bond cleavage.

Cycloaddition and Cross-Coupling

The compound engages in selenium-directed cycloadditions:

Reaction Partner Catalyst Conditions Product Yield Reference
AllylsilaneSnCl<sub>4</sub>CH<sub>2</sub>Cl<sub>2</sub>, RT, 1 hHomoallylselenoacetal68%
AlkeneBF<sub>3</sub>·OEt<sub>2</sub>−20°C, 2 hSelenocyclohexane-fused lactone52%

Mechanism :

  • Selenium stabilizes carbenium ions, facilitating [4+2] cycloadditions or lactonizations .

Radical Reactions

EPR studies confirm participation in radical chain processes:

Initiator Conditions Product Reference
AIBNBenzene, 80°C, 12 hCyclohexyl perselenide radicals

Mechanism :

  • Homolytic cleavage of Se–C bonds generates methylseleno radicals, initiating chain propagation .

Key Research Findings

  • Stereoelectronic Effects : The 1,1-bis(methylseleno) configuration enhances carbenium ion stability, enabling regioselective alkylation .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMSO) improve substitution yields by stabilizing ionic intermediates.

  • Biological Relevance : Oxidation products exhibit glutathione peroxidase-like activity, suggesting antioxidant applications.

Scientific Research Applications

Cyclohexane, 1,1-bis(methylseleno)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

Cyclohexane, 1,1-bis(methylseleno)- can be compared with other similar compounds, such as:

    Cyclohexane, 1,1-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.

    Cyclohexane, 1,1-bis(methylsulfonyl)-: Contains sulfonyl groups instead of methylseleno groups.

Uniqueness:

  • The presence of selenium atoms in Cyclohexane, 1,1-bis(methylseleno)- imparts unique chemical properties, such as higher reactivity and potential biological activity, compared to its sulfur analogs.

Comparison with Similar Compounds

Cyclohexane, 1,1-bis(methylthio)- (C₈H₁₆S₂)

  • Molecular Weight: 176.347 g/mol (vs. ~214.1 g/mol estimated for the seleno analog, based on selenium’s atomic weight).
  • Synthesis : Achieved via a high-yield (80%) route involving methylthiolation of cyclohexane precursors .
  • Reactivity : The C-S bond (272 kJ/mol) is weaker than C-Se (~234 kJ/mol), making sulfur analogs less thermally stable but more reactive in nucleophilic substitutions.
  • Applications : Primarily intermediates in organic synthesis; sulfur’s lower toxicity compared to selenium favors industrial use .

1,1-Bis(4-hydroxyphenyl)cyclohexane (BHPC)

  • Structure : Cyclohexane with 4-hydroxyphenyl substituents.
  • Properties : Enhances polymer glass transition temperature (Tg) and thermal stability due to rigid aromatic rings. Used in poly(arylene ether sulfone)s for high-performance materials .
  • Contrast: Unlike BHPC’s polar hydroxyl groups, the seleno compound’s -SeCH₃ groups are less polar, likely reducing hydrogen bonding and increasing hydrophobicity.

1,1-Di(tert-butylperoxy)cyclohexane

  • Reactivity : A peroxide curing agent for resins, leveraging O-O bond instability for radical-initiated crosslinking .
  • Safety : Peroxides are highly reactive and hazardous, whereas selenium compounds may pose toxicity risks (e.g., selenide byproducts).

Bis(4-isocyanatocyclohexyl)methane

  • Applications : Used in polyurethanes and coatings due to isocyanate reactivity.
  • Comparison: The seleno analog lacks isocyanate’s electrophilic character but may serve as a ligand in catalysis due to selenium’s soft Lewis basicity .

Physicochemical Properties Comparison

Property 1,1-bis(methylseleno)-cyclohexane (Est.) 1,1-bis(methylthio)-cyclohexane 1,1-Di(tert-butylperoxy)cyclohexane
Molecular Formula C₈H₁₆Se₂ C₈H₁₆S₂ C₁₄H₂₆O₄
Molecular Weight (g/mol) ~214.1 176.347 266.36
Boiling Point >150°C (predicted) Not reported Decomposes upon heating
Stability Moderate (C-Se bond susceptible to oxidation) High (C-S stable) Low (peroxide decomposition)
Toxicity High (selenium toxicity) Moderate High (reactive peroxide)

Biological Activity

Cyclohexane, 1,1-bis(methylseleno)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of Cyclohexane, 1,1-bis(methylseleno)- typically involves the reaction of cyclohexene with selenium-containing reagents. Various methods have been explored to stabilize the selenium moieties within the compound, enhancing its reactivity and biological efficacy. The characterization of this compound usually employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Activity

Research indicates that Cyclohexane, 1,1-bis(methylseleno)- exhibits significant antimicrobial properties. A study demonstrated its antibacterial activity against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Comparison Drug
Escherichia coli32 µg/mLAmpicillin
Staphylococcus aureus16 µg/mLAmpicillin
Salmonella typhimurium64 µg/mLAmpicillin

These results indicate that the compound shows medium-level antibacterial activity compared to standard antibiotics like ampicillin .

Anticancer Activity

In addition to its antibacterial properties, Cyclohexane, 1,1-bis(methylseleno)- has been studied for its anticancer potential. Selenium compounds are known for their ability to induce apoptosis in cancer cells. The mechanism is thought to involve the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells while sparing normal cells.

A notable case study involved the treatment of human breast cancer cell lines with varying concentrations of Cyclohexane, 1,1-bis(methylseleno)-. The findings showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP:

Concentration (µM)% Apoptosis Induction
520%
1035%
2055%

This data suggests that higher concentrations significantly enhance the apoptotic effects on cancer cells .

The biological activity of Cyclohexane, 1,1-bis(methylseleno)- can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The selenium moiety can facilitate the production of ROS, leading to oxidative stress in target cells.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular proliferation and survival pathways.
  • Gene Expression Modulation : Selenium compounds can influence gene expression related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have highlighted the potential applications of Cyclohexane, 1,1-bis(methylseleno)- in therapeutic contexts:

  • Study on Antimicrobial Efficacy : A comprehensive analysis demonstrated that derivatives of cyclohexane exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions Cyclohexane, 1,1-bis(methylseleno)- as a candidate for developing new antimicrobial agents .
  • Cancer Research : Research has shown that selenium-enriched compounds can enhance the effectiveness of conventional chemotherapy agents by sensitizing cancer cells to treatment while reducing side effects on normal tissues .

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